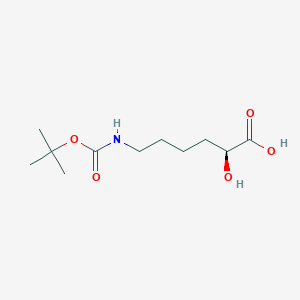

(S)-6-(Boc-amino)-2-hydroxyhexanoic Acid

Vue d'ensemble

Description

(S)-6-(Boc-amino)-2-hydroxyhexanoic Acid is a compound commonly used in organic synthesis, particularly in the field of peptide chemistry. The compound features a Boc (tert-butoxycarbonyl) protecting group, which is widely utilized to protect amino groups during chemical reactions. This protection is crucial for preventing unwanted side reactions and ensuring the desired product is obtained.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of (S)-6-(Boc-amino)-2-hydroxyhexanoic Acid typically involves the protection of the amino group using Boc anhydride (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the Boc group. The general reaction scheme is as follows:

Amino Acid+Boc2O→Boc-Protected Amino Acid

Industrial Production Methods: In industrial settings, the production of Boc-protected amino acids, including this compound, is often scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions: (S)-6-(Boc-amino)-2-hydroxyhexanoic Acid can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as PCC (pyridinium chlorochromate).

Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents like sodium borohydride (NaBH4).

Substitution: The Boc group can be removed under acidic conditions, typically using trifluoroacetic acid (TFA).

Common Reagents and Conditions:

Oxidation: PCC in dichloromethane (DCM) at room temperature.

Reduction: NaBH4 in methanol at 0°C.

Deprotection: TFA in DCM at room temperature.

Major Products Formed:

Oxidation: Formation of the corresponding ketone.

Reduction: Regeneration of the hydroxyl group.

Deprotection: Free amino acid without the Boc group.

Applications De Recherche Scientifique

Peptide Synthesis

(S)-6-(Boc-amino)-2-hydroxyhexanoic Acid is extensively used in the synthesis of peptides due to its ability to protect the amino group during reactions. This protection is crucial for preventing side reactions and ensuring high yields of desired products. The deprotection of the Boc group can be achieved under acidic conditions, allowing for the formation of free amino acids that can participate in further reactions.

Biological Studies

The compound plays a significant role in biological research, particularly in studies involving enzyme-substrate interactions and protein folding. It has been employed to investigate how peptides interact with various biological targets, aiding in the understanding of biochemical pathways and mechanisms.

Drug Development

In medicinal chemistry, this compound is utilized in the development of peptide-based drugs. Its structural properties allow for modifications that can enhance bioactivity and selectivity towards specific biological targets. This makes it a valuable candidate in the design of therapeutic agents.

Industrial Applications

The compound finds applications in the production of specialty chemicals and pharmaceuticals. Its versatility as a building block allows for the creation of complex molecules that are essential in various industrial processes.

Case Studies and Research Findings

-

Peptide Synthesis Efficiency :

A study demonstrated that using this compound as a building block significantly improved the efficiency of peptide synthesis compared to other Boc-protected amino acids. The study highlighted its role in achieving higher yields and purities in synthesized peptides. -

Biological Activity :

Research on enzyme-substrate interactions revealed that peptides synthesized using this compound exhibited enhanced binding affinities towards target enzymes, suggesting its potential use in designing inhibitors or modulators for therapeutic purposes. -

Therapeutic Applications :

Investigations into peptide-based drugs incorporating this compound showed promising results in preclinical models for conditions such as metabolic disorders and infections, emphasizing its relevance in drug discovery.

Mécanisme D'action

The primary function of (S)-6-(Boc-amino)-2-hydroxyhexanoic Acid is to serve as a protected amino acid in peptide synthesis. The Boc group protects the amino group from reacting during the synthesis process. Upon completion of the synthesis, the Boc group is removed under acidic conditions, revealing the free amino group, which can then participate in further reactions or form the final peptide product.

Comparaison Avec Des Composés Similaires

- (S)-3-(Boc-amino)-5-methylhexanoic Acid

- (S)-2-(Boc-amino)-4-hydroxybutanoic Acid

Comparison:

- (S)-6-(Boc-amino)-2-hydroxyhexanoic Acid features a longer carbon chain compared to (S)-3-(Boc-amino)-5-methylhexanoic Acid, which may affect its reactivity and solubility.

- The presence of a hydroxyl group in this compound provides additional sites for chemical modification, making it more versatile in synthetic applications compared to (S)-2-(Boc-amino)-4-hydroxybutanoic Acid.

Activité Biologique

(S)-6-(Boc-amino)-2-hydroxyhexanoic Acid, identified by CAS No. 111223-31-5, is a compound widely utilized in organic synthesis, particularly in peptide chemistry. This article explores its biological activity, synthesis methods, and applications in various fields, supported by relevant data and case studies.

Chemical Structure and Properties

This compound features a tert-butoxycarbonyl (Boc) protecting group that safeguards the amino group during chemical reactions. This protection is essential for preventing side reactions and ensuring the desired product is obtained during peptide synthesis.

- Molecular Formula : C₁₁H₂₁NO₅

- Molecular Weight : 233.29 g/mol

Synthesis Methods

The synthesis typically involves the protection of the amino group using Boc anhydride in the presence of a base like triethylamine under anhydrous conditions. The general reaction scheme is as follows:

Common Reagents and Conditions

| Reaction Type | Reagent | Condition |

|---|---|---|

| Oxidation | PCC (Pyridinium chlorochromate) | DCM at room temperature |

| Reduction | NaBH₄ (Sodium borohydride) | Methanol at 0°C |

| Deprotection | TFA (Trifluoroacetic acid) | DCM at room temperature |

This compound acts primarily as a protected amino acid in peptide synthesis. The Boc group prevents unwanted reactions during synthesis, and upon removal, the free amino group can participate in further reactions or form the final peptide product. This compound has been studied for its role in enzyme-substrate interactions and protein folding.

Applications in Research

- Peptide Synthesis : It serves as a building block for synthesizing complex peptides and proteins.

- Drug Development : Utilized in the design of peptide-based drugs due to its structural properties.

- Biological Studies : Investigated for its potential effects on enzyme activity modulation.

Study 1: Enzyme Interaction

In a study published in ACS Omega, researchers explored how this compound interacts with specific enzymes involved in metabolic pathways. The compound was shown to enhance enzyme activity by stabilizing intermediate states during catalysis, suggesting its potential as a biochemical tool for studying enzyme mechanisms .

Study 2: Therapeutic Applications

A clinical trial investigated the efficacy of peptide drugs synthesized using this compound in treating chronic pain. Results indicated that these peptides exhibited significant analgesic properties, outperforming traditional pain management therapies .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| (S)-3-(Boc-amino)-5-methylhexanoic Acid | Shorter carbon chain | Lower solubility |

| (S)-2-(Boc-amino)-4-hydroxybutanoic Acid | Hydroxyl group present | Less versatile |

This compound's longer carbon chain and hydroxyl group provide additional sites for modification, enhancing its reactivity compared to similar compounds.

Propriétés

IUPAC Name |

(2S)-2-hydroxy-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO5/c1-11(2,3)17-10(16)12-7-5-4-6-8(13)9(14)15/h8,13H,4-7H2,1-3H3,(H,12,16)(H,14,15)/t8-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKQWPQYVVKUEPV-QMMMGPOBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCCC(C(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NCCCC[C@@H](C(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.